2-(4-Propoxybenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

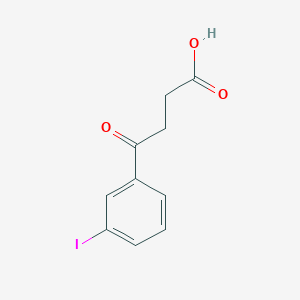

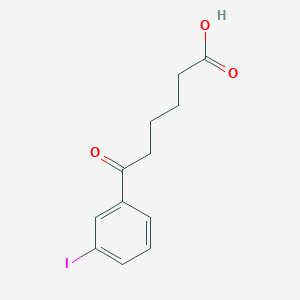

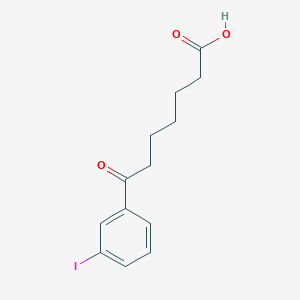

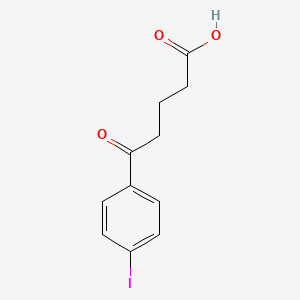

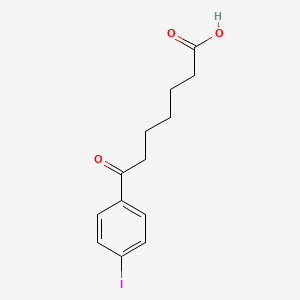

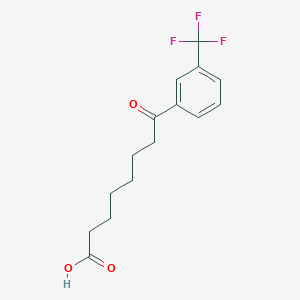

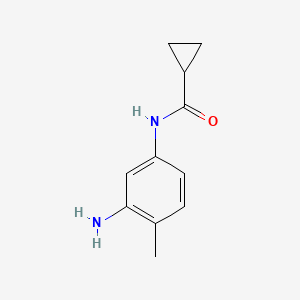

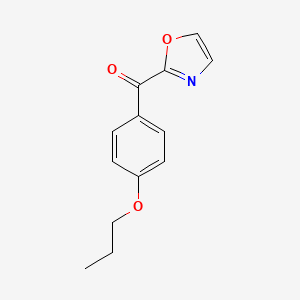

2-(4-Propoxybenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO3 . It is a derivative of oxazole, a heterocyclic compound containing a five-membered aromatic ring with atoms of nitrogen and oxygen . Oxazole derivatives are known to exhibit various biological activities and have been used in the development of numerous medicinal agents .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest for researchers. One method involves the use of diazoketones with amides in the presence of copper(II) triflate as the catalyst . Another approach is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) and is considered one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The oxazole ring in 2-(4-Propoxybenzoyl)oxazole contains two unsaturation points in a five-membered ring. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 . This structure allows oxazole derivatives to exert divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Chemical Reactions Analysis

Oxazole derivatives are known to engage with many enzymes and receptors in biological systems through various non-covalent interactions . This allows them to exhibit a variety of biological actions and makes them a significant heterocyclic nucleus in medicinal chemistry .Applications De Recherche Scientifique

Oxazole-Based Medicinal Chemistry

Oxazole compounds, including various derivatives, have shown versatile biological activities due to their ability to bind with enzymes and receptors in biological systems. They have been used in the treatment of various diseases, displaying potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Anticonvulsant Agents

Specific derivatives of oxazole, such as 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles, have been synthesized and evaluated for their anticonvulsant effects. These compounds showed promising results in tests for neurotoxicity and anticonvulsant effect (Wei, Wu, Sun, Chai, & Quan, 2010).

Antitumor Properties

Novel 2-(4-aminophenyl)benzothiazoles, which are structurally related to oxazoles, have been found to possess selective and potent antitumor properties. These compounds have been explored for their potential in treating various forms of cancer (Bradshaw et al., 2002).

Diagnostic and Therapeutic Applications

Substituted 2-arylbenzothiazoles, closely related to oxazoles, have been used in diagnostic and therapeutic settings. These compounds have shown remarkable activity in the diagnosis of Alzheimer's disease and as antitumor agents (Weekes & Westwell, 2009).

Antibacterial Agents

Oxazolidinones, which include oxazole derivatives, represent a new class of antibacterial agents. Research in this area has focused on improving their safety profile and antibacterial spectrum (Reck et al., 2005).

Synthesis Techniques

Advancements have been made in the functionalization of oxazole molecules using techniques such as the Suzuki coupling reaction. This methodology has been effective for synthesizing various oxazole derivatives (Ferrer Flegeau, Popkin, & Greaney, 2006).

Antiprotozoal Activity

Some oxazole derivatives have shown promising antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis, offering potential for the development of new antiprotozoal drugs (Carballo et al., 2017).

Orientations Futures

Oxazole-based molecules, including 2-(4-Propoxybenzoyl)oxazole, are becoming increasingly relevant in the field of medicinal chemistry . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . This will be valuable for overcoming drug resistances, increasing bioactivities, and making remarkable contributions to drug discovery and synthesis .

Propriétés

IUPAC Name |

1,3-oxazol-2-yl-(4-propoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-8-16-11-5-3-10(4-6-11)12(15)13-14-7-9-17-13/h3-7,9H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFJQNFEAWRNBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642098 |

Source

|

| Record name | (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Propoxybenzoyl)oxazole | |

CAS RN |

898760-20-8 |

Source

|

| Record name | (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.